N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound with a molecular formula of C16H18N2O5S2. This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a methoxyphenyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-(4-acetylaminophenyl)sulfonamide. This intermediate is then reacted with 4-methoxyphenyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methoxyphenyl)acetamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups play a crucial role in its binding to enzymes and receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure but lacks the methoxyphenyl group.
Acetyldapsone: Another related compound with similar functional groups.
Uniqueness
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the methoxyphenyl and carbonothioyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C18H19N3O5S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O5S2/c1-12(22)21-28(24,25)16-9-5-14(6-10-16)19-18(27)20-17(23)11-13-3-7-15(26-2)8-4-13/h3-10H,11H2,1-2H3,(H,21,22)(H2,19,20,23,27) |
InChI Key |
FWTQBMLOHVSGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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